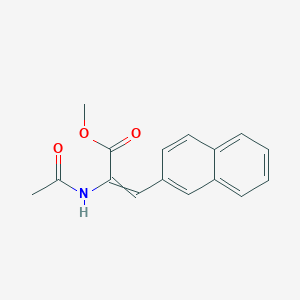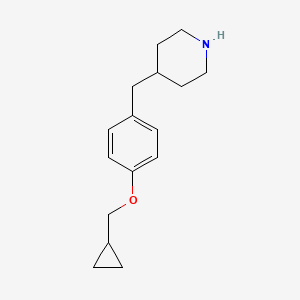
4-(4-(Cyclopropylmethoxy)benzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Cyclopropylmethoxy)benzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopropylmethoxy group attached to a benzyl group, which is further connected to a piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Cyclopropylmethoxy)benzyl)piperidine typically involves the following steps:
-
Formation of the Benzyl Intermediate: : The initial step involves the preparation of the benzyl intermediate. This can be achieved by reacting 4-hydroxybenzyl alcohol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Piperidine Intermediate: : The next step involves the synthesis of the piperidine intermediate. This can be done by reacting piperidine with a suitable alkylating agent, such as benzyl chloride, in the presence of a base like sodium hydride. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.
-
Coupling of Intermediates: : The final step involves the coupling of the benzyl intermediate with the piperidine intermediate. This can be achieved by reacting the two intermediates in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The intermediates are typically purified using techniques such as distillation, crystallization, and chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(Cyclopropylmethoxy)benzyl)piperidine undergoes various types of chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents used include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can be carried out to convert the compound into its reduced form. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(4-(Cyclopropylmethoxy)benzyl)piperidine has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of various organic molecules. It serves as an intermediate in the preparation of complex piperidine derivatives.
-
Biology: : The compound is used in biological studies to investigate its effects on cellular processes. It is often used as a ligand in receptor binding studies.
-
Medicine: : The compound has potential therapeutic applications due to its biological activity. It is being investigated for its potential use in the treatment of neurological disorders and as an analgesic.
-
Industry: : The compound is used in the production of pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-(4-(Cyclopropylmethoxy)benzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound is known to act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application of the compound.
Comparación Con Compuestos Similares
4-(4-(Cyclopropylmethoxy)benzyl)piperidine can be compared with other similar compounds, such as:
-
4-Benzylpiperidine: : This compound is structurally similar but lacks the cyclopropylmethoxy group. It is used as a research chemical and has applications in the study of monoamine release.
-
4,4’-Trimethylenedipiperidine: : This compound contains two piperidine rings connected by a trimethylene bridge. It is used as a safer and greener alternative for piperidine in organic reactions.
The uniqueness of this compound lies in the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C16H23NO |
|---|---|
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
4-[[4-(cyclopropylmethoxy)phenyl]methyl]piperidine |
InChI |
InChI=1S/C16H23NO/c1-2-15(1)12-18-16-5-3-13(4-6-16)11-14-7-9-17-10-8-14/h3-6,14-15,17H,1-2,7-12H2 |
Clave InChI |
RCSPEVZBUDBROC-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=CC=C(C=C2)CC3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylcarbamate](/img/structure/B14782926.png)
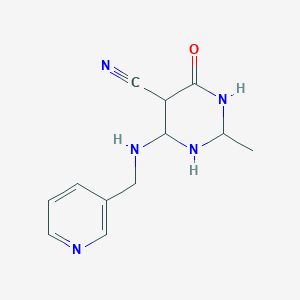
![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)

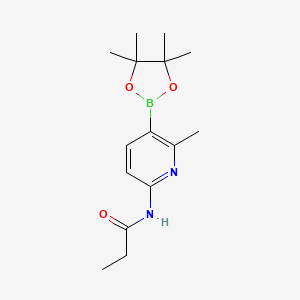
![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)
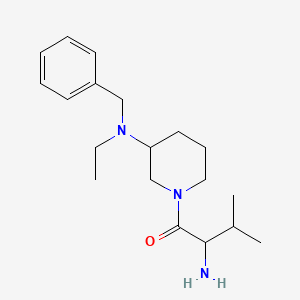
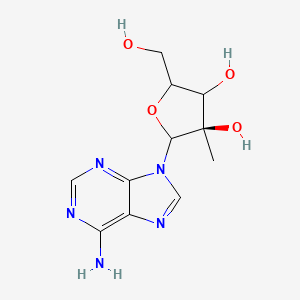
![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)
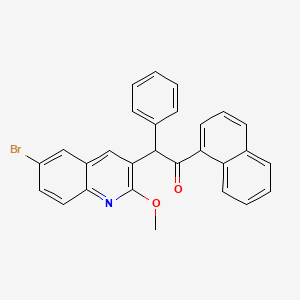
![5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
![(2,3-Dihydropyrazolo[5,1-b]oxazol-2-yl)methanol](/img/structure/B14782979.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
